molecular formula C18H17N5O2 B2905373 (5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034285-81-7

(5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2905373
CAS RN: 2034285-81-7
M. Wt: 335.367
InChI Key: UKXQMMUFWVJHIX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazine ring, an oxadiazole ring, and a pyrrolidine ring. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine and oxadiazole rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the pyrazine ring might undergo electrophilic substitution reactions, while the pyrrolidine ring might be involved in reactions with acids or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it might have a relatively high melting point due to the presence of aromatic rings, and it might be soluble in polar solvents due to the presence of nitrogen atoms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry if it shows activity against relevant biological targets .

properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-9-20-15(10-19-12)18(24)23-8-7-14(11-23)16-21-17(25-22-16)13-5-3-2-4-6-13/h2-6,9-10,14H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXQMMUFWVJHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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